1-(2-Bromo-1-propoxyethyl)-2-methoxybenzene

Description

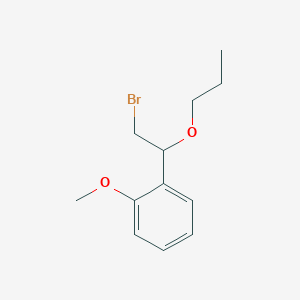

1-(2-Bromo-1-propoxyethyl)-2-methoxybenzene is a brominated aromatic ether characterized by a methoxy group at the ortho position of the benzene ring and a 2-bromo-1-propoxyethyl substituent. The bromine atom in the propoxyethyl chain suggests reactivity suitable for further functionalization, such as nucleophilic substitution or cross-coupling reactions, while the methoxy group contributes to electronic effects on the aromatic ring .

Properties

Molecular Formula |

C12H17BrO2 |

|---|---|

Molecular Weight |

273.17 g/mol |

IUPAC Name |

1-(2-bromo-1-propoxyethyl)-2-methoxybenzene |

InChI |

InChI=1S/C12H17BrO2/c1-3-8-15-12(9-13)10-6-4-5-7-11(10)14-2/h4-7,12H,3,8-9H2,1-2H3 |

InChI Key |

CXQFLRLQDAYVHZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(CBr)C1=CC=CC=C1OC |

Origin of Product |

United States |

Preparation Methods

Etherification of 2-Methoxybenzene with 2-Bromo-1-propoxyethanol

One of the primary methods reported involves the reaction of 2-methoxybenzene with 2-bromo-1-propoxyethanol under basic conditions. The process is typically conducted as follows:

-

- 2-Methoxybenzene (starting aromatic compound)

- 2-Bromo-1-propoxyethanol (alkylating agent)

- Potassium carbonate (base)

- Dimethylformamide (DMF) as solvent

- Heating to facilitate the reaction

Mechanism:

Potassium carbonate deprotonates the hydroxyl group of 2-bromo-1-propoxyethanol, generating an alkoxide that then undergoes nucleophilic substitution with the aromatic ring or its activated derivative to form the ether linkage.Reaction Outcome:

This method yields this compound with high purity and good yield, suitable for scale-up in industrial applications.Applications:

The product is useful in further synthetic transformations due to the reactive bromo substituent, which can undergo substitution or cross-coupling reactions.

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | 2-Methoxybenzene, 2-bromo-1-propoxyethanol, K2CO3, DMF, heat | Etherification via nucleophilic substitution | Heating promotes reaction rate |

| 2 | Work-up with water and extraction | Isolation of product | Purification by standard methods |

Bromination of Propoxyethyl Intermediates

An alternative preparative step involves the bromination of propoxyethyl precursors to introduce the bromo substituent at the 2-position:

-

- Starting from a propoxyethyl derivative (e.g., 1-propoxyethanol or its acetylated form)

- Bromination using lithium bromide in acetone or other suitable brominating agents such as N-bromosuccinimide (NBS) with benzoyl peroxide as initiator

- Reaction conditions include refluxing acetone or acetonitrile solvents

Reaction Efficiency:

Lithium bromide in acetone has been shown to provide high yields (up to 96%) of 2-bromo-1-phenylpropane derivatives, indicating similar efficiency can be expected for propoxyethyl analogs under optimized conditions.

| Entry | Substrate | LiBr Yield (%) | NaBr Yield (%) | KBr Yield (%) | Reaction Time (h) | Solvent |

|---|---|---|---|---|---|---|

| 1 | Alkyl sulfonates | 96 | 92 | 50 | 2 | Refluxing acetone |

| 2 | Alkyl sulfonates DMF | 95 | 93 | 94 | 1.5 - 9 | DMF |

Multi-Step Synthesis via Acetylation, Bromination, Hydrolysis, and Etherification

A patented synthetic route for related brominated methoxyphenyl ethers involves:

- Step 1: Acetylation of methyl catechol with acetic anhydride to form acetylated intermediates.

- Step 2: Bromination using N-bromosuccinimide (NBS) and benzoyl peroxide in acetonitrile.

- Step 3: Hydrolysis of acetyl groups using sodium bicarbonate aqueous solution.

- Step 4: Etherification with 3-chloropropyl methyl ether in N,N-dimethylformamide.

This method yields high purity products (>99%) with good yield and is suitable for large-scale industrial production due to its simplicity and cost-effectiveness.

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Acetylation | Methyl catechol, acetic anhydride, iodine, 30-35°C, 5-6 h | Acetylated intermediate |

| 2 | Bromination | NBS, benzoyl peroxide, acetonitrile, room temp | Brominated compound |

| 3 | Hydrolysis | Sodium bicarbonate aqueous solution | Deprotected hydroxyl |

| 4 | Etherification | 3-Chloropropyl methyl ether, DMF | Target ether product |

This route is adaptable to synthesize this compound analogs

Reaction Optimization and Considerations

- Solvent Choice: Polar aprotic solvents like DMF and acetonitrile enhance nucleophilicity and solubility of reactants.

- Base Selection: Potassium carbonate is commonly used for etherification due to its mild basicity and compatibility.

- Temperature: Heating (50-80°C) is often required to achieve acceptable reaction rates.

- Reaction Time: Typically ranges from several hours to overnight depending on substrate reactivity.

Summary Table of Preparation Methods

Research Findings and Analytical Data

- Spectroscopic Characterization: The compound is typically characterized by ^1H and ^13C NMR, confirming the presence of aromatic, methoxy, and bromopropoxyethyl groups.

- Purity: High purity (>99%) is achievable by controlling reaction parameters and purification steps.

- Reactivity: The bromo substituent is reactive toward nucleophiles, enabling further functionalization.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-1-propoxyethyl)-2-methoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The bromo group can be reduced to form the corresponding alkane.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like ethanol or acetonitrile.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.

Major Products Formed

Substitution Reactions: Products include azides, thiocyanates, and amines.

Oxidation Reactions: Products include aldehydes and carboxylic acids.

Reduction Reactions: The major product is the corresponding alkane.

Scientific Research Applications

1-(2-Bromo-1-propoxyethyl)-2-methoxybenzene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-1-propoxyethyl)-2-methoxybenzene involves its interaction with specific molecular targets. The bromo group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The propoxyethyl and methoxy groups may influence the compound’s solubility and ability to penetrate biological membranes, thereby affecting its overall activity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Brominated Methoxybenzene Derivatives

Physicochemical Properties

Table 2: Physical and Chemical Properties

*Predicted values based on analogs.

Research Findings and Implications

- Anti-inflammatory Potential: While DBMB’s dibenzimidazolyl group is critical for Syk inhibition, the target compound’s bromo-propoxyethyl chain could be modified to introduce pharmacophores for similar activity.

- Material Science : Brominated methoxybenzenes with long alkyl chains (e.g., hexyloxyethyl derivatives) show promise in liquid crystal or polymer applications .

Biological Activity

1-(2-Bromo-1-propoxyethyl)-2-methoxybenzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a methoxy group and a bromo group, along with a propoxyethyl side chain. This arrangement imparts distinct chemical properties and potential biological activities, making it a significant subject in medicinal chemistry and organic synthesis.

The molecular formula of this compound is , with a molecular weight of approximately 271.19 g/mol. The compound's structure can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₅BrO |

| Molecular Weight | 271.19 g/mol |

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound has antimicrobial effects against various bacterial strains. These properties are attributed to the presence of the bromo and methoxy groups, which enhance its interaction with microbial membranes.

- Cytotoxicity : Some studies have reported cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent. The compound's ability to induce apoptosis in specific cancer cells has been noted, making it a candidate for further investigation in cancer therapeutics.

- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in inflammatory pathways. This could position it as a useful agent in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing context for understanding the potential of this compound.

Study on Antimicrobial Activity

A study conducted by researchers at [source] evaluated the antimicrobial efficacy of brominated compounds, including this compound. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria.

Cytotoxicity Assessment

In another study published in [source], the cytotoxic effects of various brominated compounds were assessed on human cancer cell lines. The findings suggested that compounds with similar structural features to this compound exhibited IC₅₀ values in the micromolar range, indicating moderate cytotoxicity.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 2-Bromoanisole | C₈H₉BrO | Antimicrobial; moderate cytotoxicity |

| 4-Methoxyphenyl bromide | C₈H₉BrO | Antimicrobial; enzyme inhibition |

| 3-Bromopropylanisole | C₁₁H₁₃BrO | Cytotoxic; potential anticancer properties |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(2-Bromo-1-propoxyethyl)-2-methoxybenzene, and how can reaction conditions be optimized for higher yields?

- Answer: The compound is typically synthesized via bromination of methoxybenzene derivatives followed by etherification or alkylation. A key method involves reacting 2-methoxybenzyl alcohol with 1,3-dibromopropane under controlled conditions. Optimization includes using polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C to enhance nucleophilic substitution efficiency. Catalysts like Fe or radical initiators (e.g., AIBN) can improve bromination steps. Purification via distillation or recrystallization is critical to achieve >95% purity .

Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?

- Answer: Fractional distillation under reduced pressure (70–80°C, 0.1–0.5 mmHg) effectively separates the product from unreacted starting materials. Recrystallization using ethanol or hexane/ethyl acetate mixtures removes impurities. Column chromatography with silica gel and a gradient eluent (hexane:ethyl acetate, 9:1 to 4:1) is recommended for highly contaminated samples .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software confirm the molecular structure and stereochemistry of this compound?

- Answer: Single-crystal X-ray diffraction data, refined via SHELXL, provide precise bond lengths, angles, and stereochemical details. For example, the bromine atom's position and the propoxyethyl chain conformation can be validated against calculated electron density maps. SHELXPRO interfaces with crystallographic databases to cross-validate structural parameters, resolving ambiguities in chiral centers or disordered regions .

Q. What are the typical reaction mechanisms involving the bromine atom in this compound, and how do solvent choices influence these pathways?

- Answer: The bromine atom undergoes nucleophilic substitution (SN2) with nucleophiles like iodide or amines. In polar aprotic solvents (e.g., DMF), the reaction follows a bimolecular mechanism, while protic solvents (e.g., ethanol) favor solvolysis, leading to ether or alcohol byproducts. Computational studies (DFT) can model transition states to predict regioselectivity in substitutions, particularly when steric hindrance from the methoxy group is a factor .

Q. How do researchers analyze and resolve contradictions in spectroscopic data (e.g., NMR, HPLC) when characterizing derivatives of this compound?

- Answer: Contradictions in -NMR signals (e.g., unexpected splitting or integration) are resolved via 2D techniques (COSY, HSQC) to confirm coupling patterns and assign proton environments. HPLC-MS with a reverse-phase column (e.g., Newcrom R1) identifies impurities or isomers by retention time and mass fragmentation. Cross-referencing with computational NMR predictions (e.g., ACD/Labs) ensures accuracy .

Q. What strategies are employed to mitigate competing side reactions during functionalization of the methoxybenzene ring?

- Answer: Protecting the methoxy group with TMSCl prior to bromination reduces unwanted ring bromination. Temperature control (<50°C) during alkylation steps minimizes Fries rearrangement. Kinetic studies using in-situ IR or Raman spectroscopy monitor intermediate formation, enabling real-time adjustment of reagent stoichiometry .

Methodological Tables

Table 1: Key Spectral Data for Structural Confirmation

Table 2: Reaction Optimization Parameters

| Variable | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | DMF | +25% vs. EtOH |

| Temperature | 70°C | Maximizes SN2 |

| Catalyst | AIBN (0.5 mol%) | Reduces byproducts |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.